molecular formula C26H29N9O3 B1194490 Lisavanbulin CAS No. 1263384-43-5

Lisavanbulin

Katalognummer: B1194490
CAS-Nummer: 1263384-43-5
Molekulargewicht: 515.6 g/mol
InChI-Schlüssel: NIPZLALJRAHABJ-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of lisavanbulin involves multiple steps, starting from avanbulin. The synthetic route typically includes the formation of avanbulin through a series of chemical reactions, followed by its conversion to this compound. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail .

Analyse Chemischer Reaktionen

Lisavanbulin undergoes various chemical reactions, primarily focusing on its interaction with microtubules. It binds to the colchicine site of tubulin, leading to microtubule destabilization . This interaction is crucial for its antitumoral activity. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with tubulin is a destabilized microtubule network, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Lisavanbulin, also known as BAL101553, is a novel microtubule-destabilizing agent that has garnered attention for its potential therapeutic applications, particularly in the treatment of glioblastoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, highlighting its mechanisms of action, efficacy, safety profiles, and potential biomarkers for treatment response.

This compound functions as a prodrug of avanbulin (BAL27862), which binds to the colchicine site of tubulin. This binding disrupts microtubule assembly, leading to the activation of the spindle assembly checkpoint—a critical process for cell division. The disruption of microtubule dynamics results in apoptosis (programmed cell death) in tumor cells, making this compound an effective candidate against various cancer types.

Preclinical Studies

Efficacy Against Glioblastoma:
this compound has demonstrated significant activity in preclinical models of glioblastoma. In patient-derived xenograft (PDX) models, it exhibited potent antitumor effects, particularly in treatment-resistant cases. The active compound efficiently penetrates the blood-brain barrier, enhancing its therapeutic potential for brain tumors .

Activity in Other Cancer Models:
In addition to glioblastoma, this compound has shown efficacy in various other cancer types. For instance, it displayed potent anti-lymphoma activity in vitro, inducing rapid apoptosis with median IC50 values around 10 nM in diffuse large B-cell lymphoma (DLBCL) models .

Phase 1 and 2 Trials

A multi-center Phase 1/2 clinical trial evaluated the safety and antitumor activity of this compound administered as a continuous intravenous infusion over 48 hours. The recommended Phase 2 dose (RP2D) was established at 70 mg/m². The study included patients with recurrent glioblastoma and platinum-resistant ovarian cancer:

  • Safety Profile: this compound was well tolerated overall. Adverse events were mostly mild to moderate, with serious adverse events reported but not directly related to the drug .
  • Efficacy Results:
    • In the glioblastoma cohort, one patient achieved a partial response with over 90% reduction in tumor area.
    • In the ovarian cancer cohort, three patients exhibited stable disease with lesion size reductions after two cycles .

Efficacy Data Summary

Study TypePatient CohortResponse RateNotable Findings
Phase 1/2 TrialRecurrent GlioblastomaPartial response in 1 patient>90% reduction in tumor area
Platinum-resistant Ovarian CancerStable disease in 3 patientsLesion size reductions after two cycles
Preclinical ModelsPDX Glioblastoma ModelsSignificant antitumor activityEffective against treatment-resistant tumors
DLBCL ModelsMedian IC50 ~10 nMRapid apoptosis induction

Biomarkers for Response Prediction

Recent studies have identified EB1 (End Binding Protein 1) as a potential predictive biomarker for this compound response. Patients with EB1-positive tumors may benefit more significantly from treatment, highlighting the importance of biomarker-driven approaches in oncology .

Eigenschaften

IUPAC Name

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZLALJRAHABJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263384-43-5
Record name Lisavanbulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisavanbulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LISAVANBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.